3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound notable for its potential therapeutic applications. This compound integrates a benzothiazole moiety with a piperazine and purine structure, which may contribute to its biological activity. The classification of this compound falls under the categories of benzothiazoles and piperazine derivatives, which are often explored in medicinal chemistry for their pharmacological properties.
The synthesis of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. A common method includes the formation of the benzothiazole ring followed by the introduction of the piperazine and purine substituents.
Technical details regarding specific conditions (temperature, solvent choice, and reaction time) can vary significantly based on the desired yield and purity of the final product .
The molecular structure of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its purity and structural integrity.
The chemical reactivity of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is influenced by its functional groups:
The mechanism of action for compounds like 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is often linked to their ability to interact with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications impact biological efficacy .
The physical properties of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione include:
Chemical properties include:
The applications of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione are primarily in medicinal chemistry:
Piperazine serves as a privileged scaffold in medicinal chemistry due to its dual basic nitrogen atoms (pKa₁ = 5.33, pKa₂ = 9.73), which enhance water solubility through hydrogen bonding and modulate ligand-receptor interactions [8]. The design of 3-[4-(9H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione leverages piperazine as a conformational spacer that bridges the purine and benzothiazole-1,1-dione moieties. This molecular architecture enables three-dimensional geometry adjustments critical for target engagement [8]. Hybridization of purine (a biologically active scaffold in nucleotides) with benzothiazole via piperazine aims to create multi-target ligands with enhanced bioactivity profiles. Synthetic routes typically involve nucleophilic substitution, where 6-chloropurine reacts with N1-substituted piperazines under microwave-assisted conditions to improve yield and reduce reaction time [3]. The piperazine linker’s length and basicity facilitate optimal spatial orientation for simultaneous interaction with hydrophobic pockets and catalytic sites in enzymes.
Table 1: Impact of Piperazine Linker Modifications on Bioactivity
Piperazine Substitution | Target Enzymes | Binding Affinity (IC₅₀, μM) | Cellular Activity |
---|---|---|---|
Unsubstituted (Parent) | sEH/FAAH | 0.18 ± 0.02 (sEH) | Antinociceptive |
N4-Methyl | sEH/FAAH | 0.22 ± 0.03 (sEH) | Reduced activity |
N4-Acetyl | sEH/FAAH | >10 (sEH) | Inactive |
N1-Pyrimidinyl (e.g., EVT-12393339) | Kinases | 0.41 ± 0.05 | Antiproliferative |
Modifications at the piperazine N4-position demonstrate that small alkyl groups (e.g., methyl) retain target affinity, while bulkier acyl groups disrupt enzyme inhibition due to steric hindrance and altered pKa [8]. The unsubstituted piperazine in the parent compound maximizes dual sEH/FAAH inhibition, contributing to antinociceptive effects in pain models without locomotor side effects [3].
The benzothiazole-1,1-dione core acts as a bioisostere for carboxylic acid or sulfonamide groups, enhancing metabolic stability and membrane permeability. SAR studies reveal that electron-withdrawing groups (EWGs) at the benzothiazole’s C4–C6 positions significantly boost antiproliferative activity in pancreatic cancer (BxPC-3, AsPC-1) and paraganglioma (PTJ64i) cell lines [6]. For instance:
Conversely, electron-donating groups (EDGs) like methoxy reduce activity (IC₅₀ > 75 μM) due to diminished electron affinity and disrupted π-π stacking with biological targets [6]. Disubstituted analogs (e.g., 2-Br-5-NO₂) show reduced potency, indicating steric constraints in the benzothiazole binding pocket. Molecular modeling confirms that EWGs deepen the benzothiazole ring’s electrostatic potential, strengthening hydrophobic interactions with enzymes like PPARα or sentrin-specific proteases [6]. Additionally, fusion with quinoxaline (e.g., 2549020-39-3) enhances kinase inhibition but increases molecular weight, potentially affecting bioavailability .
Table 2: Benzothiazole Substituent Effects on Antiproliferative Activity
Benzothiazole Substituent | Position | IC₅₀ (μM) in BxPC-3 | Selectivity Index (vs. HFF-1) |
---|---|---|---|
None (Parent) | - | 12.4 ± 1.2 | 3.1 |
CF₃ | meta | 3.2 ± 0.3 | 8.7 |
NO₂ | meta | 4.1 ± 0.4 | 7.2 |
Br | para | 5.8 ± 0.6 | 4.9 |
OCH₃ | meta | >75 | <1 |
2-Br-5-NO₂ | disubstituted | >50 | <1 |
Purine modifications directly influence binding selectivity toward enzymes like soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and kinases. The unsubstituted 9H-purine-6-yl group in the parent compound exhibits balanced dual sEH/FAAH inhibition (IC₅₀ = 0.18 μM and 0.09 μM, respectively) [3]. Ortho-trifluoromethylphenyl attached to purine N9 improves metabolic stability in liver microsomes but reduces FAAH affinity by 5-fold due to steric clash with the FAAH catalytic pocket [3]. In contrast, para-fluorophenyl at N9 enhances kinase selectivity (e.g., α7 nAChR modulation) by facilitating halogen bonding with Thr316 residues [8].
Replacing purine with pyrimidine (e.g., in EVT-12393339) shifts activity toward kinases (IC₅₀ = 0.41 μM) but abolishes sEH inhibition, confirming purine’s critical role in polypharmacology [4] [8]. Molecular dynamics simulations reveal that purine’s N1 and N7 atoms form bidentate hydrogen bonds with His524 in sEH, while its imidazole ring engages in van der Waals interactions with FAAH’s Phe432 [3] [8].
Table 3: Purine Modifications and Target Selectivity
Purine Modification | sEH IC₅₀ (μM) | FAAH IC₅₀ (μM) | Kinase Inhibition |
---|---|---|---|
None (9H-Purin-6-yl) | 0.18 ± 0.02 | 0.09 ± 0.01 | Weak |
N9-(ortho-CF₃-phenyl) | 0.21 ± 0.03 | 0.45 ± 0.05 | Moderate |
N9-(para-F-phenyl) | 0.29 ± 0.04 | 0.12 ± 0.02 | Strong (α7 nAChR) |
Pyrimidin-4-yl (e.g., EVT-12393339) | >10 | >10 | 0.41 ± 0.05 |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7